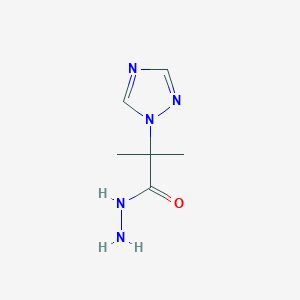
2-methyl-2-(1H-1,2,4-triazol-1-yl)propanohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-methyl-2-(1H-1,2,4-triazol-1-yl)propanohydrazide” is a unique chemical compound with the empirical formula C6H11N5O . It has a molecular weight of 169.18 . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “2-methyl-2-(1H-1,2,4-triazol-1-yl)propanohydrazide”, has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of “2-methyl-2-(1H-1,2,4-triazol-1-yl)propanohydrazide” can be represented by the SMILES stringCC(C)(C(=O)NN)n1cncn1 . The InChI representation is 1S/C6H11N5O/c1-6(2,5(12)10-7)11-4-8-3-9-11/h3-4H,7H2,1-2H3,(H,10,12) . Chemical Reactions Analysis
While specific chemical reactions involving “2-methyl-2-(1H-1,2,4-triazol-1-yl)propanohydrazide” are not detailed in the search results, the compound is likely to participate in reactions typical of 1,2,4-triazole derivatives .Applications De Recherche Scientifique
Anticancer Agent Development
2-methyl-2-(1H-1,2,4-triazol-1-yl)propanohydrazide: and its derivatives have shown promise in the development of new anticancer agents . These compounds have been synthesized and evaluated for their cytotoxic activities against various human cancer cell lines, including MCF-7, Hela, and A549. Some derivatives exhibited significant cytotoxic activity, indicating their potential as therapeutic agents. Additionally, molecular docking studies suggest these compounds can target specific enzymes involved in cancer progression, offering a pathway for targeted therapy.
Agricultural Chemicals
In agriculture, triazole derivatives, including 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanohydrazide , are explored for their potential use as fungicides and growth regulators . The triazole ring is a common motif in many agrochemicals due to its ability to interact with biological systems, potentially leading to the development of new products that can enhance crop protection and yield.
Industrial Applications
The chemical properties of 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanohydrazide make it a valuable compound in industrial applications . It can serve as an intermediate in the synthesis of more complex molecules, which are used in various manufacturing processes, including the production of dyes, resins, and other polymers.
Environmental Science
In environmental science, the study of triazole derivatives like 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanohydrazide contributes to understanding the environmental fate of these compounds . Research can focus on their biodegradability, potential accumulation in ecosystems, and effects on non-target organisms, which is crucial for assessing environmental risks and developing safer chemicals.
Biochemical Research
2-methyl-2-(1H-1,2,4-triazol-1-yl)propanohydrazide: is used in biochemical research as a building block for synthesizing various biologically active molecules . Its ability to form stable structures and bind to biological targets makes it an important tool in drug discovery and the study of biochemical pathways.
Materials Science
In materials science, the incorporation of triazole derivatives into materials can impart unique properties such as thermal stability, chemical resistance, and novel electronic characteristics . 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanohydrazide could be used to develop new materials with specific functionalities for advanced technological applications.
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanohydrazide are currently unknown. This compound is a unique chemical provided for early discovery researchers
Mode of Action
Triazoles are known to interact with various enzymes and receptors, influencing cellular processes .
Biochemical Pathways
The specific biochemical pathways affected by 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanohydrazide are yet to be determined. Given the broad range of bioactivities exhibited by triazole derivatives, it’s plausible that this compound could affect multiple pathways .
Result of Action
Related compounds with a 1,2,4-triazole moiety have shown a range of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory effects .
Propriétés
IUPAC Name |
2-methyl-2-(1,2,4-triazol-1-yl)propanehydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N5O/c1-6(2,5(12)10-7)11-4-8-3-9-11/h3-4H,7H2,1-2H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYIXAPRQZAEPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NN)N1C=NC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-2-(1H-1,2,4-triazol-1-yl)propanohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyanocyclohexyl)-2-[({5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-yl}methyl)amino]propanamide](/img/structure/B2885294.png)
![2-{1-[(E)-2-phenylethenesulfonyl]azetidin-3-yl}-2H-1,2,3-triazole](/img/structure/B2885295.png)
![6-Cyclopropyl-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide](/img/structure/B2885298.png)
![(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)(pyridin-2-yl)methanone](/img/structure/B2885299.png)


![3-(4-methoxyphenethyl)-10-methyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2885302.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2885304.png)

![4-(4-hydroxyphenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2885306.png)

![Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride](/img/structure/B2885310.png)
![1-({1-[(2E)-3-phenylprop-2-enoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2885315.png)
